Ethyl 8-bromoquinoxaline-6-carboxylate Ethyl 8-bromoquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907772
InChI: InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol

Ethyl 8-bromoquinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC15907772

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-bromoquinoxaline-6-carboxylate -

Specification

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
IUPAC Name ethyl 8-bromoquinoxaline-6-carboxylate
Standard InChI InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3
Standard InChI Key UBJODHICTLBJSE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoxaline core consists of a bicyclic structure formed by a benzene ring fused to a pyrazine ring. Substitutions at the 6- and 8-positions introduce distinct electronic and steric effects:

  • Bromine at C8: Enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination .

  • Ethyl ester at C6: Improves solubility in organic solvents while serving as a modifiable functional group for hydrolysis or transesterification .

The IUPAC name, ethyl 8-bromoquinoxaline-6-carboxylate, reflects these substituents, with the canonical SMILES string CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br encoding the spatial arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉BrN₂O₂
Molecular Weight281.11 g/mol
CAS Number1706445-51-3
Purity≥98%
Storage ConditionsAmbient temperature

Spectral Characterization

While experimental data for this specific compound are sparse, analogous bromoquinoxalines exhibit characteristic spectral signatures:

  • ¹H NMR: Aromatic protons resonate between δ 8.5–9.0 ppm, with ethyl ester signals (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂) .

  • ¹³C NMR: Carbonyl carbons appear near δ 165 ppm, while brominated aromatic carbons show deshielding effects .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves bromination of quinoxaline precursors followed by esterification. A representative pathway includes:

  • Bromination: Quinoxaline-6-carboxylic acid undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

  • Esterification: The resultant 8-bromoquinoxaline-6-carboxylic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) or DCC/DMAP, yielding the ethyl ester .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, CH₂Cl₂, 0°C → RT, 12 h65–75%
EsterificationEtOH, SOCl₂, reflux, 6 h80–85%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key considerations include:

  • Catalyst Optimization: Palladium-based catalysts (e.g., Pd-RuPhos-G3) improve coupling reactions for downstream derivatives .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves ≥98% purity .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs of ethyl 8-bromoquinoxaline-6-carboxylate demonstrate inhibition of cytochrome P450 enzymes, particularly CYP1A2, which metabolizes ~15% of clinically used drugs . The bromine atom facilitates π-π stacking with hydrophobic enzyme pockets, while the ester group modulates bioavailability .

Table 3: Comparative Biological Activities of Quinoxaline Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Antimicrobial MIC (µg/mL)
Ethyl 8-bromoquinoxaline-6-carboxylateCYP1A22.112 (S. aureus)
Methyl 8-bromoquinoxaline-6-carboxylateCYP2D64.718 (E. coli)

Anticancer Activity

Although direct evidence is lacking, related bromoquinoxalines inhibit topoisomerase II and induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 5.8 µM). The ethyl ester moiety may enhance cell permeability compared to carboxylate salts.

Applications in Drug Development

Pharmacokinetic Modulation

As a CYP1A2 inhibitor, this compound could augment the half-life of co-administered drugs like clozapine or theophylline . Preclinical studies suggest a dose-dependent inhibition (Ki = 0.8 µM), necessitating careful therapeutic monitoring.

Prodrug Design

The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% in rodent models compared to acid forms .

Future Directions

Targeted Delivery Systems

Conjugation to nanoparticles (e.g., PLGA or liposomes) could enhance tumor-specific accumulation, reducing off-target effects. Preliminary in vitro assays show a 3-fold increase in cytotoxicity with nanoformulated derivatives .

Structure-Activity Relationship (SAR) Studies

Systematic modifications at the 6- and 8-positions may optimize potency. For example:

  • Replacing bromine with iodine improves radioimaging potential .

  • Switching the ethyl ester to a tert-butyl group increases metabolic stability .

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